N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide
Description
N-(2,4-Difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo moiety, and a pyrrolidin-1-ylcarbonyl group at position 2. The 1,8-naphthyridine scaffold is a nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c1-13-4-6-15-20(30)16(22(31)27-8-2-3-9-27)11-28(21(15)25-13)12-19(29)26-18-7-5-14(23)10-17(18)24/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOWUWVPKNPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The pyrrolidine ring is then introduced via a cyclization reaction, followed by the attachment of the difluorophenyl and acetamide groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The difluorophenyl and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Core Heterocycles
Dichlorophenyl Acetamide Derivatives
The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares an acetamide linkage but replaces the 1,8-naphthyridine with a pyrazol ring. Key differences include:
- Halogen Substitution : The dichlorophenyl group (Cl) vs. difluorophenyl (F) alters electronic effects and steric bulk. Fluorine’s electronegativity enhances metabolic stability, while chlorine may increase lipophilicity .
- Conformational Flexibility: The pyrazol-based compound exhibits three distinct conformations in its asymmetric unit, forming hydrogen-bonded dimers (R22(10) type).
Naphthyridine Carboxamide Derivatives
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () shares the naphthyridine core but differs in substitution:
- Positional Isomerism : The 1,5-naphthyridine isomer vs. 1,8-naphthyridine may influence π-stacking interactions with biological targets.
- Substituent Profile : The adamantyl and pentyl groups in compound 67 increase hydrophobicity, whereas the target’s pyrrolidinylcarbonyl group balances solubility and membrane permeability .
Fluorinated Heterocyclic Systems
The patent-derived compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () highlights:
- Core Heterocycle: A chromen-4-one and pyrazolo[3,4-d]pyrimidine system vs. 1,8-naphthyridine. Chromenones are associated with anti-inflammatory activity, whereas naphthyridines are explored for kinase inhibition.
- Fluorine Density : Both compounds employ multiple fluorine atoms to optimize target binding (e.g., van der Waals interactions) and reduce oxidative metabolism .
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of a difluorophenyl group enhances lipophilicity.
- Naphthyridine core : This moiety is often associated with antimicrobial and anticancer activities.
- Pyrrolidine side chain : Contributes to the compound's binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of naphthyridine have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis and cell wall formation.
| Compound | Activity Against | Mechanism |
|---|---|---|
| N-(2,4-difluorophenyl) derivative | Gram-positive bacteria | Inhibition of DNA synthesis |
| Naphthyridine derivatives | Gram-negative bacteria | Disruption of cell wall integrity |
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: In Vitro Studies
In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular proliferation.
- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
